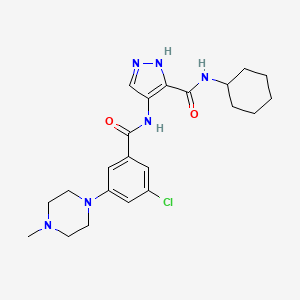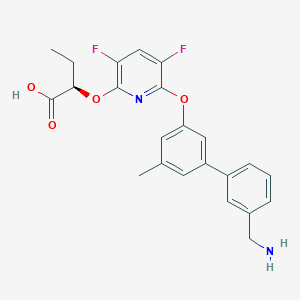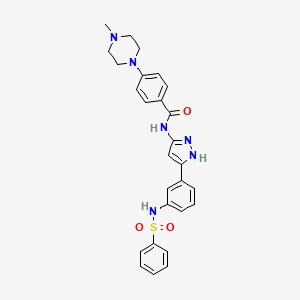
bpr1j-097
Vue d'ensemble
Description
BPR1J-097 est un nouvel inhibiteur de petite molécule de la tyrosine kinase 3 de type Fms (FLT3), une tyrosine kinase de récepteur qui joue un rôle crucial dans la différenciation et la survie des cellules souches hématopoïétiques dans la moelle osseuse. Ce composé a montré une activité inhibitrice puissante contre les cellules de leucémie aiguë myéloïde (LAM), en particulier celles présentant des mutations de FLT3 .
Applications De Recherche Scientifique
BPR1J-097 has several scientific research applications, including:
Chemistry: The compound is used as a tool to study the structure-activity relationships of FLT3 inhibitors and to develop new inhibitors with improved properties.
Biology: this compound is used to investigate the role of FLT3 in the differentiation and survival of haematopoietic stem cells and to study the molecular mechanisms underlying FLT3-driven AML.
Medicine: The compound is being developed as a potential therapeutic agent for the treatment of AML, particularly in patients with FLT3 mutations. It has shown promising results in preclinical studies and is being further evaluated in clinical trials.
Industry: This compound is used in the pharmaceutical industry as a lead compound for the development of new FLT3 inhibitors and other targeted therapies for cancer
Mécanisme D'action
BPR1J-097 exerce ses effets en inhibant l’activité de la kinase FLT3. Le composé se lie au site de liaison de l’ATP de FLT3, empêchant la phosphorylation et l’activation des molécules de signalisation en aval telles que le transducteur de signal et l’activateur de la transcription 5 (STAT5), Ras, MAPK, PI3K et Akt. Cette inhibition conduit à la suppression de la prolifération cellulaire et à l’induction de l’apoptose dans les cellules de LAM induites par FLT3 .
Analyse Biochimique
Biochemical Properties
BPR1J-097 plays a crucial role in biochemical reactions by inhibiting the activity of FLT3 kinase. The compound interacts with FLT3 by binding to its active site, thereby preventing the phosphorylation and activation of downstream signaling molecules such as signal transducer and activator of transcription 5 (STAT5), Ras, MAPK, PI3K, and Akt . These interactions lead to the suppression of survival and proliferation signals in leukemic cells, making this compound a promising therapeutic agent for AML .
Cellular Effects
This compound has profound effects on various types of cells, particularly leukemic cells. It induces apoptosis in FLT3-driven AML cells by inhibiting FLT3/signal transducer and activator of transcription 5 phosphorylation . This inhibition disrupts cell signaling pathways that are essential for cell survival and proliferation. Additionally, this compound affects gene expression and cellular metabolism, further contributing to its anti-leukemic effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of FLT3 kinase, leading to the inhibition of its kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the activation of pathways that promote cell survival and proliferation. This compound also triggers apoptosis in FLT3-driven AML cells by disrupting the FLT3/signal transducer and activator of transcription 5 signaling axis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits favorable pharmacokinetic properties, including stability and minimal degradation . Long-term studies have shown that this compound maintains its inhibitory activity against FLT3 and continues to induce apoptosis in leukemic cells over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In murine xenograft models of FLT3-driven AML, this compound demonstrated dose-dependent tumor growth inhibition and regression . Higher doses of this compound resulted in more pronounced anti-tumor effects, although toxic or adverse effects were observed at excessively high doses .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism primarily occurs in the liver, where it is processed by cytochrome P450 enzymes . These metabolic pathways influence the compound’s bioavailability and efficacy in inhibiting FLT3 kinase activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as leukemic cells, where it exerts its inhibitory effects on FLT3 kinase . The distribution of this compound is crucial for its therapeutic efficacy and overall pharmacokinetic profile .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with FLT3 kinase . The compound’s activity is influenced by its localization, as it needs to be in proximity to FLT3 to effectively inhibit its kinase activity . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
Méthodes De Préparation
La synthèse de BPR1J-097 implique plusieurs étapes, en commençant par la préparation du pharmacophore de base du sulfonamide. La voie de synthèse comprend généralement les étapes suivantes :
Formation de la structure de base : La structure de base est synthétisée par une série de réactions impliquant le couplage d’un groupe sulfonamide avec un cycle pyrazole.
Fonctionnalisation : La structure de base est ensuite fonctionnalisée avec divers substituants afin d’améliorer son activité inhibitrice et ses propriétés pharmacocinétiques.
Purification : Le composé final est purifié à l’aide de techniques chromatographiques pour obtenir un produit de haute pureté adapté aux tests biologiques
Analyse Des Réactions Chimiques
BPR1J-097 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : this compound peut être réduit pour former des dérivés réduits, qui peuvent avoir des activités biologiques différentes.
Substitution : Le composé peut subir des réactions de substitution où des substituants spécifiques sur la molécule sont remplacés par d’autres groupes afin de modifier son activité et ses propriétés
Les réactifs et conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions sont généralement des dérivés de this compound avec des activités biologiques modifiées .
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Le composé est utilisé comme outil pour étudier les relations structure-activité des inhibiteurs de FLT3 et pour développer de nouveaux inhibiteurs avec des propriétés améliorées.
Biologie : this compound est utilisé pour étudier le rôle de FLT3 dans la différenciation et la survie des cellules souches hématopoïétiques et pour étudier les mécanismes moléculaires à la base de la LAM induite par FLT3.
Médecine : Le composé est en cours de développement comme agent thérapeutique potentiel pour le traitement de la LAM, en particulier chez les patients présentant des mutations de FLT3. Il a montré des résultats prometteurs dans des études précliniques et est en cours d’évaluation plus approfondie dans des essais cliniques.
Industrie : This compound est utilisé dans l’industrie pharmaceutique comme composé de tête pour le développement de nouveaux inhibiteurs de FLT3 et d’autres thérapies ciblées contre le cancer
Comparaison Avec Des Composés Similaires
BPR1J-097 est unique parmi les inhibiteurs de FLT3 en raison de son activité inhibitrice puissante et de ses propriétés pharmacocinétiques favorables. Des composés similaires comprennent :
BPR1J-340 : Un autre inhibiteur de FLT3 avec un mécanisme d’action similaire mais des propriétés pharmacocinétiques différentes.
Quizartinib : Un inhibiteur de FLT3 bien connu qui a été largement étudié et qui est actuellement utilisé en clinique pour le traitement de la LAM.
Midostaurin : Un autre inhibiteur de FLT3 utilisé dans le traitement de la LAM.
This compound se distingue par sa haute sélectivité pour FLT3 et son activité inhibitrice puissante contre les cellules de LAM induites par FLT3 .
Propriétés
IUPAC Name |
N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6O3S/c1-32-14-16-33(17-15-32)23-12-10-20(11-13-23)27(34)28-26-19-25(29-30-26)21-6-5-7-22(18-21)31-37(35,36)24-8-3-2-4-9-24/h2-13,18-19,31H,14-17H2,1H3,(H2,28,29,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKKHABFIOHAOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes BPR1J-097 a potential therapeutic agent for AML?
A1: The research paper "this compound, a novel FLT3 kinase inhibitor, exerts potent inhibitory activity against AML" [] highlights that this compound demonstrates strong inhibitory activity against FLT3 kinase. FLT3 mutations are frequently observed in AML and contribute to the disease's progression. Therefore, targeting FLT3 kinase with inhibitors like this compound presents a promising therapeutic strategy for AML treatment.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


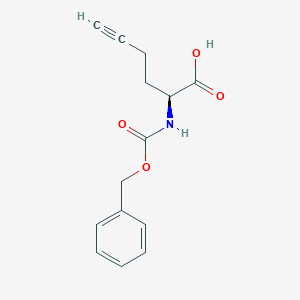
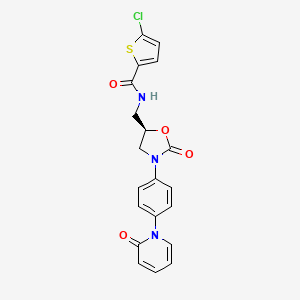
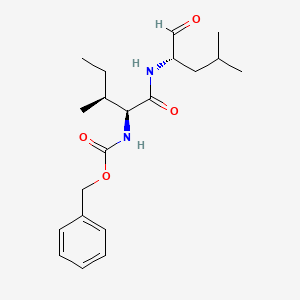

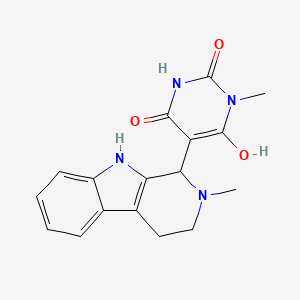
![N-[2-(1H-indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]acetamide](/img/structure/B611941.png)
![N-[2-(1H-Indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]propanamide](/img/structure/B611942.png)

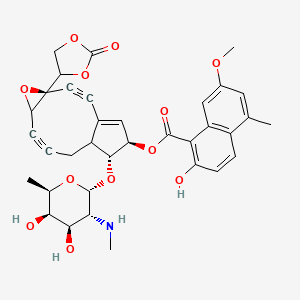
![propan-2-yl 2-[4-[5-chloro-2-(3-cyclohexyl-3-hydroxyprop-1-enyl)-3-hydroxycyclopentyl]but-2-enoxy]acetate](/img/structure/B611950.png)
